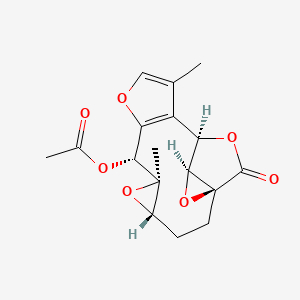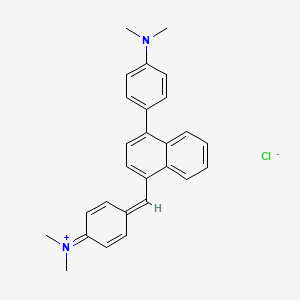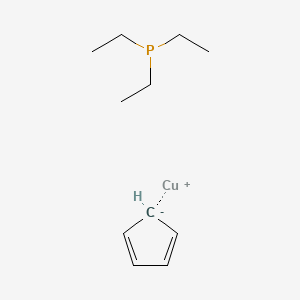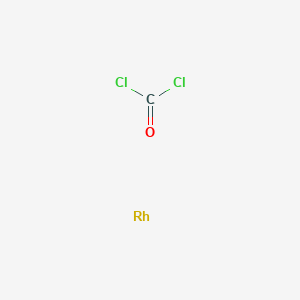
1-ISOPROPYL-O-CARBORANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ISOPROPYL-O-CARBORANE is an organoboron compound with the formula C5H18B10 . It is a derivative of ortho-carborane, which is the most prominent carborane . This compound has been considered for a wide range of applications from heat-resistant polymers to medical applications .
Synthesis Analysis
The synthesis of carboranes involves the generation of carborynes, three-dimensional analogues of benzyne . These can be generated in situ from precursors . For example, 1-ISOPROPYL-O-CARBORANE can be cleaved at the B-C4H9 bond by the action of acetic acid . Depending on the nature of the reagent and the reaction conditions, methanol, BuSH, and amines may cleave the B-C4H9 or B-C carborane bond or both these bonds .Molecular Structure Analysis
The molecular structure of 1-ISOPROPYL-O-CARBORANE is characterized by a three-dimensional inorganic analog of the elusive phenyl anion that features a “naked” carbanion center . The first example of a stable, discrete C(H)-deprotonated carborane anion was isolated as a completely separated ion pair with a crown ether-encapsulated potassium cation .Chemical Reactions Analysis
Carborynes, which are three-dimensional analogues of benzyne, can be generated in situ from the precursors . They are a class of very useful synthons for the synthesis of a large variety of functionalized carborane derivatives for potential application in medicine, materials science, and organometallic/coordination chemistry . The experimental data demonstrate that there is a correspondence between the reactions of carborynes and those of benzyne with alkenes, dienes, alkynes, aromatics, or heteroaromatics in a pericyclic reaction fashion .Physical And Chemical Properties Analysis
1-ISOPROPYL-O-CARBORANE is a colorless solid that melts, without decomposition, at 320 °C . Its molecular weight is 186.31 .Mechanism of Action
Safety and Hazards
Future Directions
Carborynes, which can be generated from 1-ISOPROPYL-O-CARBORANE, are a class of very useful synthons for the synthesis of a large variety of functionalized carborane derivatives . These have potential applications in medicine, materials science, and organometallic/coordination chemistry . Therefore, the future directions of 1-ISOPROPYL-O-CARBORANE research could involve exploring these applications further.
properties
CAS RN |
13569-38-5 |
|---|---|
Product Name |
1-ISOPROPYL-O-CARBORANE |
Molecular Formula |
C5H8B10 |
Molecular Weight |
176.219 |
IUPAC Name |
11-propan-2-yl-2$l^{2} |
InChI |
InChI=1S/C5H8B10/c1-3(2)5-4(6-5)7-9-11-13-15-14-12-10-8-5/h3-4H,1-2H3 |
InChI Key |
YGAHCJDGVCMCQZ-UHFFFAOYSA-N |
SMILES |
[B]1[B][B][B][B]C2[B]C2([B][B][B][B]1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R)-1-[(2S,3R,4R,5R)-4-amino-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]ethane-1,2-diol](/img/structure/B577246.png)
![1,1'-[Ethylenebis(oxymethylene)]dipyridinium diperchlorate](/img/structure/B577247.png)

![[R,(+)]-3-O-Benzyl-2-O-stearoyl-L-glycerol](/img/structure/B577250.png)

![(1R)-1-[(2S,3R,4R,5S)-4-amino-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]ethane-1,2-diol](/img/structure/B577253.png)






